N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18826587
InChI: InChI=1S/C8H9N3.ClH/c1-9-8-6-7-4-2-3-5-11(7)10-8;/h2-6H,1H3,(H,9,10);1H
SMILES:
Molecular Formula: C8H10ClN3
Molecular Weight: 183.64 g/mol

N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride

CAS No.:

Cat. No.: VC18826587

Molecular Formula: C8H10ClN3

Molecular Weight: 183.64 g/mol

* For research use only. Not for human or veterinary use.

N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride -

Specification

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
IUPAC Name N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride
Standard InChI InChI=1S/C8H9N3.ClH/c1-9-8-6-7-4-2-3-5-11(7)10-8;/h2-6H,1H3,(H,9,10);1H
Standard InChI Key YMGKGJWXMNPSKK-UHFFFAOYSA-N
Canonical SMILES CNC1=NN2C=CC=CC2=C1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₈H₁₀ClN₃ and a molecular weight of 183.64 g/mol . Its structure consists of a pyrazolo[1,5-a]pyridine core substituted with a methylamine group at position 2, protonated as a hydrochloride salt. Key identifiers include:

  • IUPAC Name: N-Methylpyrazolo[1,5-a]pyridin-2-amine hydrochloride

  • SMILES: CNC1=NN2C=CC=CC2=C1.Cl

  • InChIKey: YMGKGJWXMNPSKK-UHFFFAOYSA-N

The crystalline structure is stabilized by ionic interactions between the protonated amine and chloride counterion, a common feature in hydrochloride salts that enhances solubility in polar solvents.

Synthesis and Reaction Pathways

Optimization Challenges

Key challenges include regioselectivity during cyclocondensation and avoiding over-alkylation during methylation. The use of polar solvents (e.g., ethanol) and oxygen-rich atmospheres has been shown to improve yields in related syntheses . For instance, reactions conducted under O₂ at 130°C achieved yields up to 94% for analogous pyrazolo[1,5-a]pyridines .

Physicochemical Properties

Spectral Data

While experimental data for this compound are scarce, related analogs exhibit characteristic spectral features:

  • IR Spectroscopy: Strong absorption bands for NH₂ (3300–3325 cm⁻¹), CN (2216 cm⁻¹), and CO (1701 cm⁻¹) .

  • ¹H NMR: Methyl groups resonate at δ 1.29–1.32 ppm (triplet, J = 7.2 Hz), with aromatic protons appearing as multiplets between δ 7.13–8.20 ppm .

  • Mass Spectrometry: Molecular ion peaks (M⁺) at m/z 320–354, consistent with halogenated derivatives .

Solubility and Stability

As a hydrochloride salt, the compound is expected to exhibit high solubility in water and polar aprotic solvents (e.g., DMSO, ethanol). Stability under ambient conditions is likely comparable to related pyrazolo[1,5-a]pyridines, which are stable at room temperature but may degrade under strong acidic or basic conditions.

Future Directions

Research Opportunities

  • Therapeutic Testing: Evaluate anti-microbial and anti-cancer activity in vitro.

  • Formulation Studies: Develop nanoparticle-based delivery systems to enhance bioavailability.

  • Structural Modifications: Introduce fluorinated or chiral centers to optimize pharmacokinetics .

Industrial Applications

Potential uses span:

  • Pharmaceuticals: As a lead compound for kinase inhibitors.

  • Materials Science: As a fluorophore in OLEDs or bioimaging .

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